molecular formula C21H19F3N4O3 B11001787 N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B11001787
M. Wt: 432.4 g/mol
InChI Key: QVOOVCPGSVTPQW-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate , belongs to the class of beta-carboline derivatives. It has drawn significant attention due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes:

The synthetic route for this compound involves the reaction of an appropriate precursor with the necessary reagents. While specific details may vary, a common approach includes the following steps:

    Amide Formation: The reaction of an amine (containing the [4-(trifluoromethoxy)phenyl] group) with an acid chloride or anhydride (containing the [2-(trifluoromethyl)phenoxy] group) leads to the formation of the amide bond.

    Esterification: The resulting amide undergoes esterification with acetic acid to yield the final compound.

Industrial Production:

Industrial-scale production methods typically involve optimized synthetic routes, purification steps, and quality control measures to ensure high yields and purity.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the carbonyl group or other functional groups.

    Substitution: Substitution reactions may occur at the amide nitrogen or other sites. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).

Scientific Research Applications

    Medicine: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.

    Chemistry: It serves as a valuable synthetic intermediate for designing related compounds.

    Biology: Investigations focus on its interactions with cellular targets and potential therapeutic effects.

Mechanism of Action

The precise mechanism remains an active area of research. it likely involves interactions with specific receptors, enzymes, or signaling pathways.

Properties

Molecular Formula

C21H19F3N4O3

Molecular Weight

432.4 g/mol

IUPAC Name

N-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C21H19F3N4O3/c22-21(23,24)31-14-7-5-13(6-8-14)26-19(29)11-25-20(30)28-10-9-16-15-3-1-2-4-17(15)27-18(16)12-28/h1-8,27H,9-12H2,(H,25,30)(H,26,29)

InChI Key

QVOOVCPGSVTPQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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